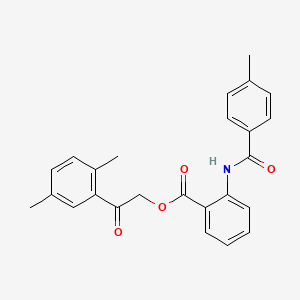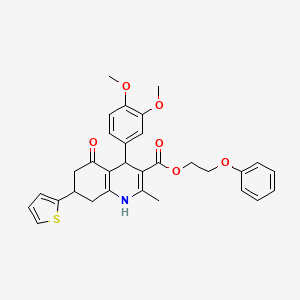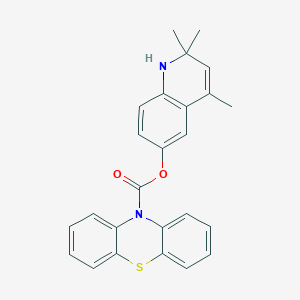![molecular formula C22H22Cl2N6O2 B11620192 1-(3,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}urea](/img/structure/B11620192.png)
1-(3,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Coupling reactions using appropriate halogenated precursors and palladium-catalyzed cross-coupling techniques.
- Reaction conditions: Solvent (e.g., toluene), temperature (80-120°C), and catalyst (e.g., Pd(PPh₃)₄).
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
- Continuous flow reactors for better control of reaction conditions.
- Use of automated systems for precise addition of reagents and control of temperature and pressure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}urea typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Urea Core:
- Reacting 3,4-dichloroaniline with an isocyanate derivative to form the urea core.
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (room temperature to reflux), and catalyst (e.g., triethylamine).
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}urea can undergo various chemical reactions, including:
-
Oxidation:
- Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Conditions: Mild to moderate temperatures, often in the presence of a catalyst.
-
Reduction:
- Reagents: Sodium borohydride, lithium aluminum hydride.
- Conditions: Low temperatures, inert atmosphere.
-
Substitution:
- Reagents: Halogenated compounds, nucleophiles.
- Conditions: Solvent (e.g., acetonitrile), temperature (room temperature to reflux).
Major Products:
- Oxidation products may include hydroxylated derivatives.
- Reduction products may include amine derivatives.
- Substitution reactions can yield a variety of substituted urea derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various conditions.
Biology and Medicine:
- Potential applications in drug discovery, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
- Investigated for its biological activity, including anti-inflammatory and anticancer properties.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
- Explored for its potential use in agricultural chemicals, such as herbicides or fungicides.
Mécanisme D'action
The mechanism of action of 1-(3,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}urea depends on its specific application. In medicinal chemistry, it may act by:
-
Binding to Enzymes or Receptors:
- Inhibiting enzyme activity by binding to the active site.
- Modulating receptor activity by acting as an agonist or antagonist.
-
Molecular Targets and Pathways:
- Targeting specific proteins involved in disease pathways, such as kinases or G-protein coupled receptors.
- Affecting cellular signaling pathways, leading to changes in cell behavior.
Comparaison Avec Des Composés Similaires
- 1-(3,4-Dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-methoxyphenyl)amino]methylidene}urea
- 1-(3,4-Dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-chlorophenyl)amino]methylidene}urea
Uniqueness:
- The presence of the ethoxy group in 1-(3,4-dichlorophenyl)-3-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-ethoxyphenyl)amino]methylidene}urea may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets.
- Differences in substituents can lead to variations in chemical reactivity and biological activity, making this compound distinct in its class.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C22H22Cl2N6O2 |
|---|---|
Poids moléculaire |
473.4 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-3-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-ethoxyphenyl)carbamimidoyl]urea |
InChI |
InChI=1S/C22H22Cl2N6O2/c1-4-32-19-8-6-5-7-18(19)28-21(29-20-25-13(2)11-14(3)26-20)30-22(31)27-15-9-10-16(23)17(24)12-15/h5-12H,4H2,1-3H3,(H3,25,26,27,28,29,30,31) |
Clé InChI |
HARXSLFCNNFZRR-UHFFFAOYSA-N |
SMILES isomérique |
CCOC1=CC=CC=C1N/C(=N/C2=NC(=CC(=N2)C)C)/NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
CCOC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11620110.png)
![(4E)-5-[4-(dimethylamino)phenyl]-4-(1-hydroxyethylidene)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11620111.png)
![N-tert-butyl-3-[(2E)-2-(2-chlorobenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanamide](/img/structure/B11620117.png)
![2-[1-(4-chlorophenyl)-5-oxo-3-(pyridin-4-ylmethyl)-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11620121.png)
![Dipropan-2-yl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11620129.png)
![(5Z)-5-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-1-(4-bromophenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11620132.png)
![2-{[3-cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11620146.png)
![N-(4-methoxyphenyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11620150.png)
![1-{2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B11620161.png)



![(2E)-2-{(2E)-[1-(4-fluorophenyl)ethylidene]hydrazinylidene}-N-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11620200.png)

